molecular formula C13H14N4O4 B13211141 5-tert-Butyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-tert-Butyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13211141
M. Wt: 290.27 g/mol
InChI Key: KSAXFLGSKJLWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that features a triazole ring, a nitrophenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the nitrophenyl and tert-butyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-tert-Butyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 5-tert-Butyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can bind to metal ions or enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-1,3,4-thiadiazole-2-yl-2-(2-nitrophenyl)acetamide
  • 5-tert-Butyl-1,3,4-thiadiazole derivatives

Uniqueness

5-tert-Butyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and nitrophenyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

5-tert-butyl-1-(2-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14N4O4/c1-13(2,3)12-14-10(11(18)19)15-16(12)8-6-4-5-7-9(8)17(20)21/h4-7H,1-3H3,(H,18,19)

InChI Key

KSAXFLGSKJLWDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.